Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate, also known as TAK-659, is an organic compound that has garnered significant interest in medicinal chemistry due to its potential as a selective inhibitor of Bruton's tyrosine kinase (BTK). This compound belongs to the class of carbamates and features a complex structure with various functional groups, including tert-butyl, cyanide, and carbamate. Its molecular formula is with a molecular weight of 258.32 g/mol .
The synthesis of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate involves several multi-step chemical reactions:
The molecular structure of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate can be represented by its various chemical notations:
InChI=1S/C15H18N2O2/c1-15(2,3)19-14(18)17-13-8-7-11-10(9-16)5-4-6-12(11)13/h4-6,13H,7-8H2,1-3H3,(H,17,18)/t13-/m0/s1
CC(C)(C)OC(=O)NC1CCC2=C(C=CC=C12)C#N
These representations highlight the compound's complex cyclic structure and functional groups .
The compound has a melting point that can vary based on purity and specific synthesis conditions but generally falls within a typical range for similar compounds. The structural complexity contributes to its unique chemical properties.
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate participates in various chemical reactions relevant to its function as a BTK inhibitor:
The reactivity profile indicates potential applications in drug design where stability and selectivity are paramount. Further studies are needed to explore its full reactivity spectrum.
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate inhibits Bruton's tyrosine kinase through competitive inhibition. By mimicking substrates or binding at the active site, it effectively blocks downstream signaling pathways that are vital for B-cell proliferation and survival.
This mechanism has been demonstrated in preclinical studies where the compound showed efficacy in reducing B-cell activation and proliferation in various models .
The physical properties of tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-yl]carbamate include:
Physical Properties
Chemical Properties
Characterization techniques such as infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups present in the structure .
Tert-butyl N-[(1S)-4-cyano-2,3-dihydro-1H-inden-1-y]carbamate has several scientific applications:
CAS No.: 119365-69-4
CAS No.: 4579-60-6
CAS No.: 53-57-6
CAS No.: 14674-72-7
CAS No.:
CAS No.: 7170-05-0